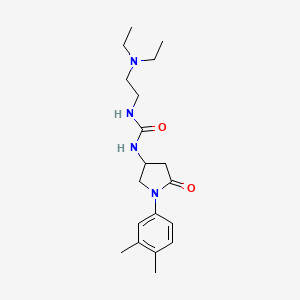
1-(2-(Diethylamino)ethyl)-3-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound appears to be a complex organic molecule with several functional groups. It contains a urea group (-NH-CO-NH-), a diethylamino group (-N(C2H5)2), and a pyrrolidinone group (a five-membered ring containing nitrogen and a carbonyl group). The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions.
Synthesis Analysis
Without specific information about this compound, it’s difficult to provide a detailed synthesis analysis. However, urea derivatives are often synthesized via reactions of isocyanates with amines. The pyrrolidinone group could potentially be synthesized via a cyclization reaction.Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and a cyclic structure. Detailed structural analysis would require more specific information or computational modeling.Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the urea, diethylamino, and pyrrolidinone groups. These groups could potentially participate in a variety of reactions, including acid-base reactions, nucleophilic substitutions, and redox reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups would likely make it soluble in polar solvents.Aplicaciones Científicas De Investigación
Chemical Synthesis and Material Science
Research on urea derivatives and related compounds often focuses on their synthesis and applications in material science. For example, studies have explored the synthesis of π-electron conjugated phosphonates and phosphonic bis(diethylamides) for their optical and second harmonic generation (SHG) properties, indicating potential applications in nonlinear optics and electro-optic materials. Such compounds have shown significant SHG activity, suggesting their use in developing advanced optical materials (Ogawa et al., 1998).
Pharmacology and Drug Discovery
Urea derivatives are also investigated for their pharmacological properties. For instance, research has identified nonpeptidic agonists for receptors like the GPR14/urotensin-II receptor, highlighting the role of urea-based compounds in the discovery of new therapeutics (Croston et al., 2002). Such findings underscore the importance of urea derivatives in developing drugs targeting specific receptors, offering potential treatments for various conditions.
Corrosion Inhibition
Another application area is corrosion inhibition, where urea derivatives have been evaluated for protecting metals like mild steel in acidic environments. Studies demonstrate that certain triazinyl urea derivatives effectively inhibit corrosion, suggesting their utility in industrial applications to extend the lifespan of metal structures and components (Mistry et al., 2011).
Responsive Materials
Urea derivatives also play a role in the development of responsive materials. For example, polymers incorporating diethylamino groups have been shown to be responsive to stimuli like temperature, pH, and CO2. Such materials have applications in smart coatings, drug delivery systems, and sensors, showcasing the versatility of urea derivatives in material science (Song et al., 2016).
Safety And Hazards
Without specific information, it’s difficult to provide detailed safety and hazard information. However, as with all chemicals, safe handling practices should be followed to minimize risk.
Direcciones Futuras
Future research could focus on elucidating the physical and chemical properties of this compound, exploring its reactivity, and determining its potential applications.
Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, more specific information or experimental data would be needed. If you have more information or specific questions about this compound, feel free to ask!
Propiedades
IUPAC Name |
1-[2-(diethylamino)ethyl]-3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N4O2/c1-5-22(6-2)10-9-20-19(25)21-16-12-18(24)23(13-16)17-8-7-14(3)15(4)11-17/h7-8,11,16H,5-6,9-10,12-13H2,1-4H3,(H2,20,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFRUMMCUKWCGMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=O)NC1CC(=O)N(C1)C2=CC(=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(Diethylamino)ethyl)-3-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

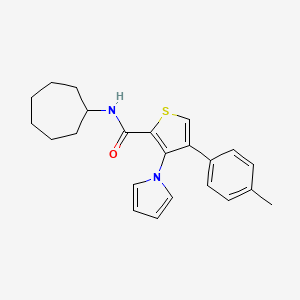
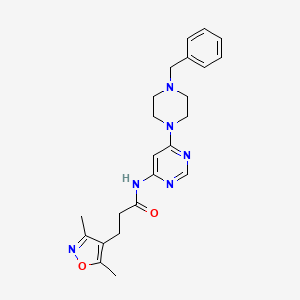
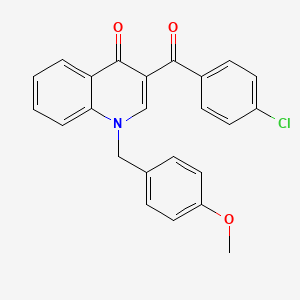
![2-[1-[2-(4-Chlorophenoxy)acetyl]piperidin-4-yl]-6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-one](/img/structure/B2453455.png)
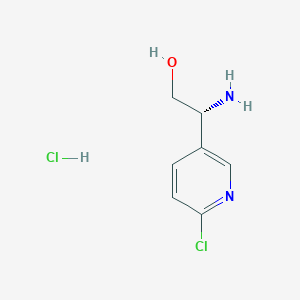
![1-[(4-chloro-3-nitrophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole](/img/structure/B2453459.png)
![3-(3-methoxyphenyl)-7-(4-(methylsulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2453460.png)
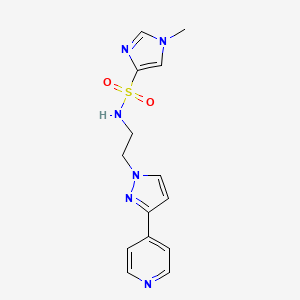
![4-[(5-Phenyl-1,3-oxazol-2-yl)methoxy]benzaldehyde](/img/structure/B2453463.png)
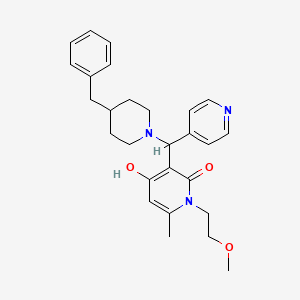
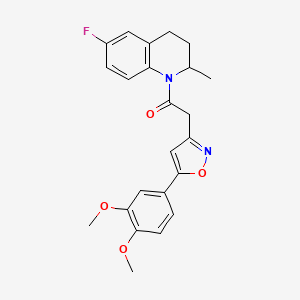
![8-((2,4-Difluorophenyl)sulfonyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2453467.png)
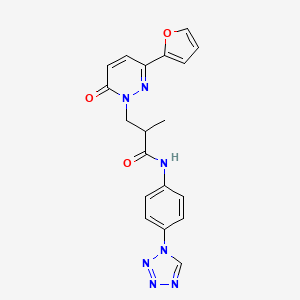
![2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2453469.png)